QTX125 vs. Tubacin, Tubastatin A, ACY-1215 | α-Tubulin Hyperacetylation at Low Nanomolar Concentrations
QTX125 induces α-tubulin hyperacetylation, the hallmark of HDAC6 inhibition, at a concentration of 10 nM in mantle cell lymphoma (MCL) cell lines, whereas the comparator HDAC6 inhibitors Tubacin, Tubastatin A, and ACY-1215 fail to induce acetylation at this low concentration [1].
| Evidence Dimension | α-Tubulin hyperacetylation (Western blot) |
|---|---|
| Target Compound Data | 10 nM (induces acetylation) |
| Comparator Or Baseline | Tubacin, Tubastatin A, ACY-1215 (no acetylation at 10 nM) |
| Quantified Difference | Qualitative: QTX125 induces acetylation at 10 nM; comparators do not. |
| Conditions | MCL cell lines (MINO, REC-1, IRM-2, HBL-2); Western blot; 24-48 h treatment. |
Why This Matters
Lower effective concentration for target engagement in cellular assays translates to reduced compound consumption and potential for improved selectivity windows.
- [1] Perez-Salvia M, et al. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma. Haematologica. 2018;103(11):e537–e540. doi:10.3324/haematol.2018.189241. View Source
